Antibiotic S 632-B1

Beschreibung

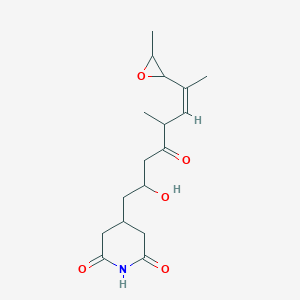

Structure

3D Structure

Eigenschaften

CAS-Nummer |

121995-32-2 |

|---|---|

Molekularformel |

C17H25NO5 |

Molekulargewicht |

323.4 g/mol |

IUPAC-Name |

4-[(Z)-2-hydroxy-5-methyl-7-(3-methyloxiran-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione |

InChI |

InChI=1S/C17H25NO5/c1-9(4-10(2)17-11(3)23-17)14(20)8-13(19)5-12-6-15(21)18-16(22)7-12/h4,9,11-13,17,19H,5-8H2,1-3H3,(H,18,21,22)/b10-4- |

InChI-Schlüssel |

JEIOGENOOQCFDS-WMZJFQQLSA-N |

SMILES |

CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |

Isomerische SMILES |

CC1C(O1)/C(=C\C(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)/C |

Kanonische SMILES |

CC1C(O1)C(=CC(C)C(=O)CC(CC2CC(=O)NC(=O)C2)O)C |

Synonyme |

antibiotic S 632-B1 antibiotic S 632-B2 S-632-B(1) S-632-B(2) S632-B1 S632-B2 |

Herkunft des Produkts |

United States |

Producing Strain Taxonomy and Fermentation Science

Comprehensive Taxonomic Characterization of Streptomyces hygroscopicus S-632

The bacterial strain responsible for the production of Antibiotic S 632-B1 and its counterpart, S 632-B2, was isolated and designated as strain S-632. researchgate.net A detailed taxonomic investigation was undertaken to classify this strain, which ultimately demonstrated that it belongs to the species Streptomyces hygroscopicus. researchgate.net Consequently, the strain was named Streptomyces hygroscopicus S-632.

Streptomyces is a genus of Gram-positive bacteria, known for their filamentous structure and high G+C content in their DNA. wikipedia.orgnih.gov They are predominantly found in soil and are renowned for producing a wide array of secondary metabolites, including a majority of the clinically useful antibiotics. nih.gov The species Streptomyces hygroscopicus is particularly noted for its ability to produce a diverse range of bioactive compounds, including the antibiotic Hygromycin B. wikipedia.org

The characterization of Streptomyces hygroscopicus S-632 involved the analysis of its morphological, cultural, and physiological properties. These characteristics are crucial for distinguishing it from other species within the vast Streptomyces genus. While specific data for the S-632 strain's detailed characteristics are not extensively published, the general traits of Streptomyces hygroscopicus provide a foundational understanding. These typically include specific patterns of aerial and substrate mycelium formation and coloration on various culture media.

Optimized Fermentation Methodologies for Enhanced this compound Production

The production of secondary metabolites like this compound is highly dependent on the fermentation conditions. Optimization of these parameters is a critical step to enhance the yield and productivity of the desired compound. While specific optimization studies for this compound are not widely available, general principles for Streptomyces fermentation can be applied.

The composition of the fermentation medium plays a pivotal role. This includes the sources of carbon, nitrogen, and essential minerals. For many Streptomyces species, glucose and soybean meal are effective carbon and nitrogen sources, respectively. innovareacademics.in The optimization of these components, often carried out using statistical methods like Plackett-Burman design and Response Surface Methodology, has been shown to significantly improve antibiotic yields in other Streptomyces strains. researchgate.netejbiotechnology.info For instance, in the production of other antibiotics by Streptomyces, the concentrations of yeast extract, soybean flour, phosphates, and calcium carbonate have been identified as significant factors. nih.gov

Key physical parameters during fermentation also require careful control. These include pH, temperature, agitation, and aeration. The optimal pH for antibiotic production by Streptomyces is often near neutral (pH 7.0). innovareacademics.infrontiersin.org Temperature is another critical factor, with most Streptomyces species being mesophilic, favoring temperatures between 28°C and 35°C. innovareacademics.infrontiersin.org Agitation and aeration rates directly influence the dissolved oxygen concentration, which is crucial for the growth of these aerobic bacteria and the biosynthesis of secondary metabolites. frontiersin.org

A typical fermentation process for a Streptomyces species would involve the inoculation of a seed culture into a production medium, followed by incubation under controlled conditions for a period that can range from several days to over a week. innovareacademics.inijcmas.com The table below outlines a hypothetical optimized fermentation medium based on common components for Streptomyces fermentation.

| Component | Concentration Range (g/L) | Role in Fermentation |

| Glucose | 10-50 | Primary carbon and energy source |

| Soybean Meal | 10-30 | Nitrogen source, provides amino acids |

| Yeast Extract | 2-10 | Source of vitamins and growth factors |

| K2HPO4 | 0.5-2.0 | Phosphate source and buffering agent |

| MgSO4·7H2O | 0.2-1.0 | Source of magnesium ions, enzyme cofactor |

| CaCO3 | 1-5 | pH stabilization |

Bioprocess Engineering Considerations for Glutarimide (B196013) Antibiotic Cultivation

The successful large-scale production of glutarimide antibiotics like S 632-B1 hinges on robust bioprocess engineering. This discipline focuses on the design and operation of bioreactors to create an optimal environment for the producing microorganism. nih.gov

A key challenge in Streptomyces fermentations is managing the mycelial morphology of the bacteria. The formation of dense pellets or clumps can lead to mass transfer limitations, particularly for oxygen, which can negatively impact antibiotic production. nih.gov The design of the bioreactor, including the type of impeller and agitation speed, is critical to ensure proper mixing and oxygen distribution throughout the culture broth without causing excessive shear stress that could damage the mycelia. frontiersin.orgjscimedcentral.com

Control of dissolved oxygen (DO) is a paramount consideration. sci-hub.se As aerobic organisms, Streptomyces require a continuous supply of oxygen for both growth and secondary metabolite synthesis. Maintaining a specific DO level, often through a combination of aeration rate and agitation speed adjustments, is a common strategy to enhance antibiotic yields. frontiersin.orgsci-hub.se For some Streptomyces fermentations, a DO concentration of around 20% saturation has been found to be optimal. frontiersin.org

The pH of the fermentation broth is another critical parameter that must be monitored and controlled. frontiersin.org The metabolic activity of the microorganism can cause significant pH shifts, which can inhibit growth and product formation. Automated pH control systems, which add acid or base as needed, are standard in industrial bioreactors. frontiersin.org

Finally, the mode of fermentation, whether batch, fed-batch, or continuous, can significantly influence the productivity of glutarimide antibiotics. Fed-batch strategies, where nutrients are added incrementally during the fermentation, are often employed to avoid substrate inhibition and to prolong the production phase, leading to higher final product concentrations. jscimedcentral.com

Compound Information

Structural Elucidation and Stereochemical Analysis

Elucidation of the Core Chemical Structure of Antibiotic S 632-B1

This compound is an antitumor and antifungal agent produced by Streptomyces hygroscopicus S-632. nih.gov Its isolation from the culture broth was achieved using a combination of conventional and reversed-phase silica (B1680970) gel column chromatography. nih.gov The elucidation of its core chemical structure was primarily accomplished through the use of various spectroscopic methods, a cornerstone in the structural determination of natural products. nih.gov

The molecular formula of S 632-B1 was determined to be C₁₇H₂₅NO₅. uni.lu Spectroscopic data, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, were pivotal in piecing together its atomic connectivity. nih.govnih.govuni.lu These analyses revealed that S 632-B1 possesses a glutarimide (B196013) ring linked to a complex polyketide side chain.

Based on comprehensive spectral data, the chemical structure of S 632-B1 was identified as 3-(5,7-dimethyl-8,9-epoxy-2-hydroxy-4-oxo-6-decenyl)glutarimide. nih.govresearchgate.net This structure features a glutarimide moiety, which is a piperidine-2,6-dione ring system, attached to a ten-carbon side chain containing several functional groups and chiral centers.

Key Structural Features of this compound:

Glutarimide Ring: A central heterocyclic scaffold.

Polyketide Side Chain: A decenyl chain with multiple substituents.

Functional Groups: The side chain includes a hydroxyl group, a ketone group, and an epoxide ring.

Methyl Groups: Two methyl groups are present on the side chain.

The IUPAC name for this compound is 4-[(Z)-2-hydroxy-5-methyl-7-(3-methyloxiran-2-yl)-4-oxooct-6-enyl]piperidine-2,6-dione. uni.lu

Determination of Stereoisomeric Relationships within the S-632 Family (e.g., S-632-B2)

The S-632 family of antibiotics includes several related compounds, notably S-632-B2. nih.gov Detailed analysis of the spectral data for both S-632-B1 and S-632-B2 revealed that they share the same molecular formula and connectivity, establishing them as stereoisomers. nih.govresearchgate.netnih.gov This means they have the same atoms connected in the same sequence, but differ in the three-dimensional orientation of those atoms.

The structural elucidation confirmed that S-632-B1 and S-632-B2 are stereoisomers of 3-(5,7-dimethyl-8,9-epoxy-2-hydroxy-4-oxo-6-decenyl)glutarimide. nih.gov The existence of multiple asymmetric carbon atoms within the molecule gives rise to the possibility of several stereoisomers. google.com The specific differences in the spatial arrangement of substituents around these chiral centers are what distinguish S-632-B1 from S-632-B2.

Another related compound, S-632-C, was also isolated from Streptomyces hygroscopicus S-632 and its structure was determined through extensive NMR and MS analysis, in comparison with S-632-A2 (9-methylstreptimidone). jst.go.jpnih.gov

Comparative Structural Analysis with Other Glutarimide Antibiotics (e.g., Streptimidone (B1237836), 9-methylstreptimidone)

This compound belongs to the broader class of glutarimide antibiotics, which includes well-known compounds like streptimidone and 9-methylstreptimidone. researchgate.netnih.gov A comparative structural analysis highlights both common features and key differences among these molecules.

The defining common feature is the glutarimide ring, a 2,6-dioxo-4-piperidinyl moiety. shd.org.rsbiorxiv.org However, the nature of the side chain attached to this ring varies significantly, leading to a diversity of compounds within this family. researchgate.net

Structural Comparison of Glutarimide Antibiotics:

| Feature | This compound | Streptimidone | 9-methylstreptimidone (S-632-A2) |

| Glutarimide Ring | Present | Present | Present |

| Side Chain Core | 10-carbon decenyl chain | Unsaturated alkyl chain | Methylated unsaturated alkyl chain |

| Key Functional Groups | Hydroxyl, Ketone, Epoxide | Hydroxyl, Ketone | Hydroxyl, Ketone |

| Methylation | Two methyl groups on the side chain | One methyl group on the side chain | Two methyl groups on the side chain |

| Epoxide Ring | Present | Absent | Absent |

Streptimidone and 9-methylstreptimidone, also known as S-632-A1 and S-632-A2 respectively, lack the epoxide ring that is characteristic of the S-632-B series. researchgate.netnih.gov The structural elucidation of S-632-C also involved comparison to 9-methylstreptimidone (S-632-A2), indicating the close structural relationship among the compounds produced by Streptomyces hygroscopicus S-632. jst.go.jpnih.gov These structural variations among the glutarimide antibiotics are crucial as they influence their biological activity profiles.

Biological Spectrum and Cellular Activities in Vitro/preclinical

Detailed Antifungal Efficacy Against Select Yeast Species (e.g., Saccharomyces sp.)

Antibiotic S 632-B1 demonstrates notable antifungal properties, particularly against yeast. wikipedia.org Research has identified its activity against species of the genus Saccharomyces. wikipedia.org Specifically, the compound inhibits the growth of Saccharomyces cerevisiae with a reported Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL. wikipedia.org This targeted efficacy highlights its potential as a selective antifungal agent against this group of yeasts.

Table 1: Antifungal Activity of this compound Against Saccharomyces cerevisiae

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|

This interactive table summarizes the specific antifungal efficacy of this compound.

Examination of Activity Spectrum Against Filamentous Fungi and Bacteria

In contrast to its activity against yeast, studies have shown that this compound is inactive against filamentous fungi. wikipedia.org Furthermore, the compound does not exhibit antibacterial activity. wikipedia.org This narrow spectrum of activity suggests a specific mechanism of action that does not affect the cellular processes of these broader classes of microorganisms.

Table 2: Antimicrobial Spectrum of this compound

| Organism Type | Activity |

|---|---|

| Yeast (Saccharomyces sp.) | Active |

| Filamentous Fungi | Inactive |

This interactive table provides a summary of the known antimicrobial spectrum for this compound.

Investigation of Cytotoxic Effects on Specific Eukaryotic Cell Lines (e.g., KB tissue culture cells)

Beyond its antimicrobial properties, this compound has been found to possess cytotoxic activity. wikipedia.org Preclinical investigations have demonstrated its ability to exert cytotoxic effects against KB tissue culture cells, a human oral squamous carcinoma cell line. wikipedia.orgtaylorandfrancis.com This finding points to its potential as a cytotoxic agent, warranting further investigation into its mechanism of action against cancer cell lines.

Analysis of Cellular Morphological Changes Induced by this compound (e.g., ras(ts)-transformed NRK cells)

A significant characteristic of this compound is its ability to induce morphological changes in certain transformed cell lines. nih.govnih.govuni.lu Specifically, it has the capacity to revert the morphology of ras(ts)-transformed Normal Rat Kidney (NRK) cells to that of normal, untransformed cells. nih.govnih.govuni.lu This effect is also a known characteristic of the related glutarimide (B196013) antibiotic, S-632-A2. nih.govnih.govuni.lu This bioactivity suggests an interaction with cellular pathways that are dysregulated by the ras oncogene, which is a key driver in many cancers.

Molecular Mechanisms of Action

Identification of Specific Molecular Targets within Susceptible Microorganisms

While detailed molecular target studies specifically for Antibiotic S 632-B1 are not extensively documented in publicly available research, its classification as a glutarimide (B196013) antibiotic provides significant clues. Glutarimide antibiotics, such as the well-studied cycloheximide (B1669411), are known to target the ribosome, the cellular machinery responsible for protein synthesis. avantorsciences.com These antibiotics typically inhibit protein synthesis in eukaryotic organisms by interfering with the elongation step of translation. avantorsciences.combiosynth.com

This compound has been shown to be active against Saccharomyces species, a type of yeast, while being inactive against bacteria. nih.gov This specificity for a eukaryotic organism strongly suggests that its primary molecular target is the eukaryotic ribosome, likely the 60S large subunit, which is a common target for glutarimide antibiotics. researchgate.netnih.gov The action of these antibiotics often involves binding to the E-site (exit site) of the ribosome, which interferes with the translocation of tRNA and mRNA, thereby halting the synthesis of proteins. biosynth.com

Furthermore, the cytotoxic activity of S 632-B1 against KB tissue culture cells, a human carcinoma cell line, supports the hypothesis of a eukaryotic-specific target. nih.govnih.gov

Elucidation of Downstream Biochemical and Cellular Pathways Perturbed by this compound

The primary perturbation caused by this compound is the inhibition of protein synthesis. This initial event triggers a cascade of downstream effects on various biochemical and cellular pathways. A halt in the production of proteins, which function as enzymes, structural components, and signaling molecules, would lead to a comprehensive shutdown of cellular activities.

Key cellular processes that would be affected include:

Cell Cycle Progression: A lack of essential proteins would arrest the cell cycle, preventing cell division and growth.

Metabolism: The synthesis of metabolic enzymes would cease, leading to disruptions in energy production and the synthesis of essential molecules. mdpi.commicrobialcell.com This can lead to the accumulation of toxic metabolic byproducts. microbialcell.com

Signal Transduction: The production of signaling proteins would be inhibited, impairing the cell's ability to respond to its environment.

Cellular Structure: The maintenance of cellular architecture would be compromised due to the lack of new structural proteins.

A notable biological activity of this compound is its ability to revert the morphology of ras(ts)-transformed NRK cells to that of normal cells. nih.gov This suggests an interference with the specific cellular pathways that are altered by the ras oncogene, potentially by inhibiting the synthesis of proteins crucial for maintaining the transformed phenotype.

Mechanistic Comparisons with Related Glutarimide Antibiotics Known for Protein Synthesis Inhibition or DNA Interaction

This compound shares its core glutarimide structure with other well-known antibiotics, allowing for mechanistic comparisons.

Cycloheximide: This is one of the most extensively studied glutarimide antibiotics. Like S 632-B1, cycloheximide is a potent inhibitor of protein synthesis in eukaryotes. avantorsciences.com It binds to the E-site of the 60S ribosomal subunit, blocking the translocation step. biosynth.com While both likely share this primary mechanism, subtle differences in their chemical structures, particularly in the side chains, may lead to variations in their binding affinity and specificity. Interestingly, some studies on cycloheximide have also reported an inhibition of DNA synthesis, an effect that was found to be independent of its impact on protein synthesis. nih.gov

Streptimidone (B1237836): Another related glutarimide antibiotic, streptimidone, also inhibits protein and DNA synthesis. nih.gov The structural similarities suggest that S 632-B1 might also possess the dual inhibitory capacity on both protein and DNA synthesis, although this has not been explicitly demonstrated for S 632-B1.

The following table provides a comparative overview of the known mechanisms of these related antibiotics.

| Antibiotic | Class | Primary Target | Known Mechanism of Action |

| This compound | Glutarimide | Presumed Eukaryotic Ribosome | Inhibition of protein synthesis, morphological reversion of transformed cells. nih.gov |

| Cycloheximide | Glutarimide | Eukaryotic Ribosome (60S subunit E-site) | Inhibition of protein synthesis by blocking translocation. avantorsciences.combiosynth.com Also reported to inhibit DNA synthesis independently. nih.gov |

| Streptimidone | Glutarimide | Not fully elucidated | Inhibition of both protein and DNA synthesis. nih.gov |

Structural Biology Insights into Antibiotic-Target Interactions

As of now, there are no publicly available structural biology studies, such as X-ray crystallography or NMR spectroscopy, that have resolved the structure of this compound in complex with its molecular target. Such studies are crucial for a detailed understanding of the precise molecular interactions, including the specific amino acid or nucleotide residues involved in the binding. ed.gov

However, the extensive structural work done on other ribosome-targeting antibiotics provides a framework for what might be expected. nih.gov For instance, the crystal structure of cycloheximide bound to the ribosome has revealed the molecular basis of its inhibitory action. researchgate.net A similar structural study on this compound would be invaluable in elucidating the fine details of its mechanism and could pave the way for the rational design of new therapeutic agents.

Biosynthetic Pathways and Genetic Engineering of Antibiotic S 632 B1

Antibiotic S 632-B1 is a member of the glutarimide-containing polyketide family of natural products. fishersci.co.uk It is produced by the bacterium Streptomyces hygroscopicus and possesses the chemical structure 3-(5,7-dimethyl-8,9-epoxy-2-hydroxy-4-oxo-6-decenyl)glutarimide. fishersci.co.uknih.gov While the specific biosynthetic gene cluster for S 632-B1 has not been explicitly characterized in published literature, a comprehensive understanding of its formation can be inferred from the well-studied pathways of analogous glutarimide (B196013) antibiotics produced by other Streptomyces species, such as 9-methylstreptimidone, cycloheximide (B1669411), and lactimidomycin (B1249191). fishersci.com

Mechanisms of Antimicrobial Resistance and Resistance Mitigation

Analysis of Intrinsic Resistance Phenomena in Organisms Inactive to S 632-B1

Intrinsic resistance refers to the innate ability of a microorganism to resist a specific antibiotic, a characteristic that is naturally encoded in its genome. futurelearn.comnih.gov This form of resistance predates the clinical use of antibiotics and can be attributed to inherent structural or functional traits of the organism. nih.govnih.gov For glutarimide (B196013) antibiotics, several intrinsic resistance mechanisms can render certain organisms non-susceptible.

A primary mechanism of intrinsic resistance, particularly in Gram-negative bacteria, is the presence of an outer membrane that acts as a permeability barrier, limiting the influx of the antibiotic. nih.govfrontiersin.org The lipopolysaccharide (LPS) in the outer membrane can significantly hinder the entry of certain drug molecules. frontiersin.org Additionally, some bacteria may lack the specific target that the antibiotic acts upon. futurelearn.com For instance, if an antibiotic targets a particular ribosomal protein, an organism with a structurally different ribosome may be inherently resistant.

Efflux pumps, which are membrane proteins that actively transport molecules out of the cell, are another key factor in intrinsic resistance. futurelearn.comfrontiersin.org Bacteria can possess efflux pumps that recognize and expel a wide range of compounds, including antibiotics, thereby preventing them from reaching their intracellular targets at effective concentrations. reactgroup.org Pseudomonas aeruginosa, for example, exhibits high intrinsic resistance to some antibiotic classes due to the presence of specific efflux pumps. futurelearn.com

Furthermore, some microorganisms naturally produce enzymes capable of inactivating antibiotics. futurelearn.com While more commonly associated with acquired resistance, some bacteria possess genes for such enzymes as part of their natural genetic makeup.

In the context of glutarimide antibiotics like cycloheximide (B1669411), naturally occurring resistance is observed in various yeast species. ut.ee This resistance can arise from a single amino acid substitution in the ribosomal protein L42 (formerly L41) or L29. ut.ee For example, a proline substitution in the gene for L42 confers a cycloheximide-resistant ribosome. ut.ee

Investigation of Potential Acquired Resistance Mechanisms to Glutarimide Antibiotics

Acquired resistance occurs when a previously susceptible microorganism develops resistance to an antibiotic. reactgroup.org This can happen through genetic mutations or the acquisition of new genetic material from other resistant organisms via horizontal gene transfer. nih.gov For glutarimide antibiotics, which primarily target protein synthesis, several acquired resistance mechanisms are plausible.

A key mechanism is the modification of the drug's target site. mdpi.com In the case of glutarimide antibiotics that bind to the ribosome, mutations in the ribosomal proteins or rRNA can reduce the binding affinity of the drug, rendering it less effective. ut.eeresearchgate.net For instance, mutations in the glutarimide-binding pocket of the ribosome can lead to resistance. cemm.at

Another significant mechanism is the enzymatic inactivation of the antibiotic. mdpi.com Bacteria can acquire genes that code for enzymes capable of modifying or degrading the antibiotic molecule. A well-known example is the production of β-lactamases, which inactivate β-lactam antibiotics. frontiersin.orgmdpi.com While specific enzymes inactivating S 632-B1 have not been detailed, this remains a potential avenue for resistance development.

Increased expression of efflux pumps is also a common acquired resistance mechanism. frontiersin.orgmdpi.com Mutations in regulatory genes can lead to the overproduction of efflux pumps that can expel the antibiotic from the cell more efficiently. frontiersin.org This mechanism is particularly effective as some efflux pumps can confer resistance to multiple classes of antibiotics. nih.gov

Alterations in drug uptake, such as changes in the permeability of the cell membrane, can also contribute to acquired resistance. mdpi.com For example, mutations leading to a decrease in the number or function of porin channels in Gram-negative bacteria can limit the entry of antibiotics. frontiersin.org

Characterization of Cross-Resistance Patterns with Other Classes of Antimicrobials

Cross-resistance occurs when resistance to one antibiotic confers resistance to other, often structurally related, antibiotics that have a similar mechanism of action. frontiersin.orggardp.org This is a significant clinical concern as the use of one antibiotic can inadvertently select for resistance to others, limiting future treatment options. gardp.org

For glutarimide antibiotics, cross-resistance is likely to occur with other compounds that target the large ribosomal subunit and inhibit protein synthesis. If resistance develops through modification of the ribosomal binding site, it could confer resistance to other antibiotics that bind to the same or an overlapping site. gardp.org For instance, cycloheximide and lactimidomycin (B1249191), both glutarimide-containing antibiotics, share the same binding site on the ribosome, suggesting a high potential for cross-resistance. ut.ee

Cross-resistance can also occur between structurally unrelated antibiotics if they are affected by the same resistance mechanism. frontiersin.org A prime example is the overexpression of a broad-spectrum efflux pump, which can expel multiple classes of antibiotics from the bacterial cell. frontiersin.orgnih.gov This can lead to multidrug resistance (MDR), where a bacterium is resistant to three or more classes of antimicrobials. frontiersin.org For instance, the AcrAB-TolC efflux system in some bacteria confers resistance to a wide range of antimicrobials. nih.gov

Studies have shown that there can be significant overlap in resistance patterns. For example, a high prevalence of cross-resistance has been observed between third-generation cephalosporins and fluoroquinolones in Klebsiella pneumoniae. nih.gov Understanding these patterns is crucial for making informed decisions about empirical antibiotic therapy. nih.gov

Development of Strategies to Counteract or Delay Resistance Emergence to Glutarimide Scaffolds

Given the inevitability of resistance development, several strategies are being explored to counteract or delay its emergence, which are applicable to antibiotics built on glutarimide scaffolds.

One major approach is the development of antibiotic adjuvants , which are compounds that can restore the effectiveness of an existing antibiotic. A successful example is the use of β-lactamase inhibitors in combination with β-lactam antibiotics. nih.gov Similarly, the development of efflux pump inhibitors (EPIs) is a promising strategy. frontiersin.orgnih.gov EPIs block the action of efflux pumps, allowing the antibiotic to accumulate to effective concentrations within the bacterial cell. frontiersin.org

Antibiotic cycling or rotation is a strategy employed in clinical settings where different classes of antibiotics are used sequentially over time. nih.gov The rationale is to reduce the selective pressure for any single resistance mechanism. nih.gov However, the effectiveness of this approach is still a subject of debate. nih.gov

Combination therapy , using two or more antibiotics with different mechanisms of action, is another strategy to combat resistance. This approach can have a synergistic effect and reduce the likelihood of resistant mutants emerging.

The discovery and development of novel antibiotics with new mechanisms of action is a critical long-term strategy. nih.gov This includes exploring natural products from diverse environments, such as marine-derived bacteria, which have shown promise in yielding compounds active against drug-resistant pathogens. nih.gov

Furthermore, strategies focusing on the producing organisms themselves, such as Streptomyces, are being investigated. Increasing the self-resistance of these antibiotic-producing strains can sometimes lead to an improvement in antibiotic production. researchgate.net

Structure Activity Relationship Sar and Rational Design of Glutarimide Derivatives

Identification of Key Structural Determinants for Antifungal and Cytotoxic Activities

The biological activity of glutarimide (B196013) antibiotics is intricately linked to specific structural features of the molecule, primarily the glutarimide ring itself and the complex side chain attached to it.

The glutarimide moiety is a conserved and critical feature for the antifungal activity of this class of compounds. mdpi.comnih.govnih.gov This is highlighted by comparing the structures and activities of closely related natural products. For instance, the natural product S-632-C, which possesses a 6-(3,5-dimethyl-2-oxo-4,6-octadienyl)-4-carbamoylmethyl-3,4,5,6-tetrahydro-2-pyrone structure, exhibits significantly weaker antifungal activity against Saccharomyces species compared to glutarimide-bearing antibiotics like S-632-A2 (9-methylstreptimidone). nih.gov This suggests that the glutarimide ring is a key pharmacophore for potent antifungal action. However, the cytotoxic activity of S-632-C against KB carcinoma cells was found to be similar to that of S-632-A2. nih.gov

This leads to the importance of the polyketide side chain . The side chain's structure, length, and conformation are crucial determinants of both the potency and the specific type of biological activity. Both S-632-A2 and S-632-C, despite the difference in their heterocyclic core, possess the ability to revert the morphology of ras(ts)-transformed NRK cells to that of normal cells, a characteristic also shared by S 632-B1. nih.gov This indicates that the side chain is a major contributor to the cytotoxic and cell-morphology-altering effects. In related compounds like lactimidomycin (B1249191), the presence of a 12-membered macrolide ring within the side chain is vital for its potent antiproliferative effects. nih.govtandfonline.com In contrast, streptimidone (B1237836), which has a similar glutarimide head and a linker but lacks the macrocycle, still inhibits protein synthesis, but simple extensions of its flexible side chain can abolish this activity. nih.gov This highlights the precise structural and conformational requirements of the side chain for target interaction.

Stereochemistry also plays a pivotal role in the bioactivity of glutarimide antibiotics. S 632-B1 and S 632-B2 are themselves stereoisomers, differing in the spatial arrangement of substituents on the side chain. The synthesis and biological evaluation of all four stereoisomers of the related antibiotic, streptimidone, have demonstrated that antifungal activity is highly dependent on the specific stereoconfiguration. google.com This underscores the three-dimensional nature of the interaction between the antibiotic and its biological target, likely the 80S ribosome.

A summary of key structural findings is presented in the table below.

| Structural Feature | Role in Bioactivity | Supporting Evidence |

| Glutarimide Ring | Essential for potent antifungal activity. | Comparison of S-632-C (tetrahydropyrone) with glutarimide antibiotics shows weaker antifungal effect for S-632-C. nih.gov |

| Polyketide Side Chain | Major determinant of cytotoxicity and cell-morphology-altering effects. Length and conformation are critical. | S-632-A2, B1, and C all revert ras-transformed cells. nih.gov Extension of the side chain in streptimidone analogs abolishes activity. nih.gov |

| Macrocyclization | Can significantly enhance antiproliferative activity. | The 12-membered macrocycle of lactimidomycin is crucial for its high potency. nih.govtandfonline.com |

| Stereochemistry | Critical for biological activity. | Different stereoisomers of streptimidone exhibit varying levels of antifungal activity. google.com |

Design and Synthesis of Chemically Modified Analogs Based on the S 632-B1 Scaffold

The rational design and synthesis of analogs based on the S 632-B1 and related glutarimide antibiotic scaffolds aim to improve potency, enhance selectivity, and overcome resistance mechanisms. Synthetic efforts have generally focused on modifying the glutarimide ring or, more commonly, the versatile polyketide side chain. jst.go.jptandfonline.comresearchgate.net

One synthetic approach involves the condensation of (2,6-dioxopiperidin-4-yl)acetaldehyde with various reagents to modify the side chain. researchgate.net A study focusing on creating novel glutarimide compounds for antiviral applications revealed that the presence of a conjugated system at the β-position of the side chain appeared to confer stronger antiviral activity. researchgate.net This highlights how unsaturation and electronic properties within the side chain can be tuned to modulate bioactivity. However, many of these synthetic modifications, particularly those involving dehydration reactions, can lead to increased toxicity. researchgate.net

Another strategy involves creating spiro-glutarimide derivatives. For example, the synthesis of 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione, which incorporates a 12-membered ketone ring fused to the glutarimide structure, resulted in a compound with the most potent cytotoxicity against several cancer cell lines in a tested series. tandfonline.com This demonstrates that macrocyclization, even when involving the glutarimide nitrogen, can be a successful strategy for enhancing cytotoxic effects.

The total synthesis of related glutarimide antibiotics, such as streptimidone, has been a significant area of research. google.comresearchgate.netokayama-u.ac.jp These synthetic routes provide access to not only the natural product but also a variety of non-natural analogs. By controlling the stereocenters during synthesis, chemists can produce specific stereoisomers to probe the SAR related to the three-dimensional structure. google.com These synthetic platforms allow for the introduction of diverse chemical functionalities onto the side chain to explore their impact on antifungal and cytotoxic profiles.

Computational Chemistry Approaches for Predicting and Optimizing Glutarimide Bioactivity

Computational chemistry has become an indispensable tool in modern drug discovery, offering methods to predict the bioactivity of compounds and guide the design of more potent and selective analogs. reviberoammicol.comnih.gov For glutarimide derivatives, these approaches include Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structures of a series of compounds with their biological activities. researchgate.net By analyzing a set of known glutarimide derivatives, a QSAR model can identify key physicochemical properties (descriptors) that are either positively or negatively correlated with antifungal or cytotoxic potency. For instance, a 3D-QSAR study on a series of glutarimide derivatives from the National Cancer Institute was used to rationalize their antiproliferative activity. tandfonline.com Such models can then be used to predict the activity of new, yet-to-be-synthesized analogs, helping to prioritize which compounds to synthesize and test, thereby saving time and resources. researchgate.netnih.govjapsonline.com

Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a glutarimide antibiotic) when bound to a second (a receptor, such as a protein target) to form a stable complex. jpionline.orgnih.gov The primary target for many glutarimide antibiotics is the E-site of the eukaryotic 80S ribosome. nih.gov Computational modeling using the co-crystal structure of a related compound, chlorolissoclimide, with the 80S ribosome has provided insights into the specific molecular interactions responsible for binding. nih.gov By docking designed S 632-B1 analogs into this or a homologous binding site, researchers can visualize potential interactions, such as hydrogen bonds and hydrophobic contacts. mdpi.com This allows for the rationalization of existing SAR data—for example, why a particular stereoisomer is more active—and facilitates the structure-guided design of new analogs with improved binding affinity and, consequently, higher potency. nih.gov These computational tools, when used in conjunction with synthetic chemistry and biological testing, create a powerful cycle for the rational design and optimization of novel glutarimide-based therapeutic agents. mdpi.comelifesciences.org

Broader Implications and Future Research Trajectories

Contribution of Antibiotic S 632-B1 Research to Understanding Glutarimide (B196013) Antibiotic Biology

Research on this compound, a glutarimide-containing polyketide, has contributed to a deeper understanding of the biology of this class of antibiotics. nih.gov These compounds, known for their antifungal and antitumor properties, were initially thought to be primarily produced by Streptomyces species. nih.gov However, the discovery of S 632-B1 from Streptomyces hygroscopicus and subsequent findings of other glutarimide antibiotics from diverse bacterial genera have broadened this perspective. nih.govnih.gov

The structural elucidation of S 632-B1 as one of the stereoisomers of 3-(5,7-dimethyl-8,9-epoxy-2-hydroxy-4-oxo-6-decenyl)glutarimide has provided valuable insights into the structural diversity of this family. researchgate.net The key to their biological activity is often the glutarimide moiety (2,6-piperidinedione), which can act as a carrier molecule to transport active functional groups across cell membranes. researchgate.net This is due to the structural and physicochemical similarities between the glutarimide group and nucleoside derivatives like uracil (B121893) and thymine, suggesting a potential interaction with their transport receptors. researchgate.net

Furthermore, the discovery of new glutarimide antibiotics continues to provide a rich resource for understanding the mechanisms behind their diverse biological activities. nih.gov The conserved modular nature of the polyketide synthase (PKS) gene clusters responsible for their biosynthesis facilitates genome mining efforts to identify novel compounds from various strains. nih.gov

Potential for Developing New Antifungal or Antitumor Lead Compounds from the Glutarimide Class

The glutarimide class of antibiotics, including S 632-B1, represents a promising source for the development of new antifungal and antitumor lead compounds. nih.gov S 632-B1 itself has demonstrated cytotoxic activity against KB tissue culture cells, highlighting its potential in cancer research. nih.gov Other members of the glutarimide family, such as lactimidomycin (B1249191) and migrastatin (B49465), are known for their potent antitumor properties. nih.govnih.gov

The structural diversity within the glutarimide family allows for the exploration of structure-activity relationships, which is crucial for designing more potent and selective therapeutic agents. nih.gov For instance, modifications to the macrolide ring and the glutarimide side chain of compounds like migrastatin have led to analogs with significantly improved inhibitory activity against tumor cell migration. nih.gov

Moreover, the antifungal activity of glutarimide antibiotics, such as S 632-B1's effectiveness against Saccharomyces species, suggests their potential as a scaffold for developing new antifungal drugs. nih.gov The development of synthetic derivatives of glutarimides has also shown promise, with some compounds exhibiting potent antiviral activities. researchgate.net The dicarboximide scaffold, which includes glutarimides, is being actively explored for developing new anticancer drugs due to its ability to induce apoptosis in cancer cells. mdpi.com

Application of Advanced Discovery Methodologies to Identify Novel Related Natural Products

The search for novel glutarimide antibiotics has been significantly advanced by modern discovery methodologies, particularly genome mining. nih.gov The conserved nature of the biosynthetic gene clusters (BGCs) for glutarimide-containing polyketides makes them ideal targets for bioinformatic analysis of bacterial genomes. nih.gov This approach has led to the discovery of new glutarimide antibiotics from previously untapped bacterial sources, including Burkholderia species. nih.govresearchgate.net

Techniques such as the in situ insertion of a promoter to activate silent BGCs and heterologous expression of these clusters in well-characterized host strains have proven effective in discovering new glutarimide derivatives. nih.gov These methods not only expand the known structural diversity of this class of compounds but also provide platforms for engineered biosynthesis to create novel analogs with potentially improved biological activities. nih.gov

The marine environment has also emerged as a rich source for discovering novel glutarimide alkaloids from actinobacteria. mdpi.com By employing a combination of experimental screening of microbial extracts and genome mining, researchers are continuously identifying new members of this family with diverse biological activities, including antibacterial and antifungal properties. mdpi.com These advanced methodologies are crucial for overcoming the challenge of rediscovering known compounds and for unlocking the full therapeutic potential of this important class of natural products. mdpi.comukri.org

Integration of Omics Technologies in Comprehensive Glutarimide Antibiotic Research

The integration of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing the study of glutarimide antibiotics and antimicrobial resistance at a systems level. semanticscholar.orgmdpi.com These approaches provide a holistic view of the complex biological processes involved in the production, mechanism of action, and resistance to these compounds. mdpi.comfrontiersin.org

Genomics, as mentioned earlier, is instrumental in identifying the biosynthetic gene clusters for glutarimide antibiotics. nih.govnih.gov Transcriptomics and proteomics can then be used to understand how the expression of these genes and the resulting proteins are regulated, as well as to elucidate the broader physiological effects of the antibiotic on the target organism. nih.gov Metabolomics allows for the detailed analysis of the metabolic changes that occur in response to antibiotic exposure, providing clues about the compound's mechanism of action and potential resistance pathways. semanticscholar.org

By integrating data from these different omics layers, researchers can build comprehensive models of how glutarimide antibiotics function and how bacteria develop resistance. semanticscholar.org This systems biology approach is essential for identifying new drug targets, understanding the mechanisms of drug resistance, and developing strategies to combat it. frontiersin.orgnih.gov The application of these technologies will be crucial for the future development of glutarimide-based therapies and for addressing the growing threat of antimicrobial resistance. semanticscholar.orgmdpi.com

Q & A

Q. What is the taxonomic origin of Antibiotic S 632-B1, and what methodologies were employed to characterize its producing strain?

The producing strain, Streptomyces hygroscopicus S-632, was identified through polyphasic taxonomy, including morphological analysis (spore chain morphology, hyphal structure), physiological profiling (carbon utilization, temperature tolerance), and comparative 16S rRNA sequencing. These methods confirmed its classification within the Streptomyces genus and its distinctiveness from related species .

Q. How was the chemical structure of S 632-B1 elucidated, and what distinguishes it from other glutarimide antibiotics?

Structural determination relied on spectral data (NMR, mass spectrometry) and comparative analysis with known glutarimides. S 632-B1 features a unique 3-(5,7-dimethyl-8,9-epoxy-2-hydroxy-4-oxo-6-decenyl)glutarimide backbone, with stereoisomerism at the epoxy and hydroxyl positions differentiating it from related compounds like cycloheximide .

Q. What experimental models have been used to assess the biological activity of S 632-B1?

Initial screening utilized Saccharyomyces spp. for antifungal activity and KB (human nasopharyngeal carcinoma) cells for cytotoxicity. Activity was quantified via agar diffusion assays (for fungi) and IC₅₀ measurements (for cytotoxicity), with comparisons to reference glutarimides like actiphenol .

Q. What extraction and purification techniques are optimal for isolating S 632-B1 from fermentation broth?

Ethyl acetate extraction followed by silica gel chromatography (normal and reversed-phase) effectively isolates S 632-B1. Solvent systems with methanol:water gradients (e.g., 60:40 to 90:10) are critical for resolving stereoisomers .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data for S 632-B1 across studies?

Contradictions in potency (e.g., fungal vs. bacterial activity) may arise from strain-specific susceptibility or assay conditions. Standardized protocols (CLSI guidelines for MIC testing) and inclusion of internal controls (e.g., amphotericin B for antifungal assays) improve reproducibility. Meta-analyses of dose-response curves across studies can clarify true efficacy ranges .

Q. What strategies are recommended for probing the biosynthetic pathway of S 632-B1?

Genome mining of S. hygroscopicus S-632 for glutarimide synthase clusters, combined with isotope-labeled precursor feeding experiments (e.g., acetate or malonate), can map polyketide synthase (PKS) involvement. CRISPR-Cas9 knockout studies of putative regulatory genes (e.g., glmR) may identify pathway bottlenecks .

Q. How does the stereochemistry of S 632-B1 influence its mechanism of action, and what methods validate these structure-activity relationships?

Molecular docking simulations with eukaryotic ribosomes (targets of glutarimides) and comparative assays using enantiomerically pure isoforms can reveal stereospecific interactions. Cryo-EM studies of ribosome-S 632-B1 complexes provide atomic-level insights into binding affinity differences between stereoisomers .

Q. What experimental designs mitigate cytotoxicity concerns while exploring therapeutic applications of S 632-B1?

Structure-activity modification (e.g., epoxy ring opening or hydroxyl group acetylation) reduces off-target effects. In vivo models (e.g., zebrafish embryotoxicity assays) paired with transcriptomic profiling (RNA-seq of treated cells) identify safer derivatives. Synergistic studies with efflux pump inhibitors may enhance selectivity .

Q. How can researchers optimize fermentation conditions to improve S 632-B1 yield without inducing unwanted metabolites?

Response surface methodology (RSM) designs test variables like carbon/nitrogen ratios, pH, and aeration rates. Metabolomic profiling (LC-MS) monitors byproduct formation. Precursor-directed biosynthesis (e.g., adding methylmalonyl-CoA) can bias pathways toward S 632-B1 over co-produced analogs (e.g., S 632-B2) .

Q. What genomic and proteomic tools are essential for studying resistance mechanisms against S 632-B1 in target pathogens?

Whole-genome sequencing of resistant mutants (e.g., Candida albicans) identifies mutations in ribosomal proteins (e.g., Rpl6). Proteomic approaches (2D-DIGE) quantify expression changes in drug-efflux proteins. Complementation assays with wild-type genes confirm resistance determinants .

Methodological Guidance

- Data Validation : Use bootstrap methods (e.g., .632+ rule) to estimate prediction errors in classification models (e.g., activity prediction algorithms) and reduce overfitting .

- Experimental Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw spectral files and strain deposition in public culture collections .

- Research Design : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses, particularly for translational studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.